molecular formula C32H25N B043709 4-(2,2-diphenylethenyl)-N,N-diphenylaniline CAS No. 89114-90-9

4-(2,2-diphenylethenyl)-N,N-diphenylaniline

Cat. No. B043709
CAS RN: 89114-90-9
M. Wt: 423.5 g/mol
InChI Key: NIZIGUQDQIALBQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 4-(2,2-diphenylethenyl)-N,N-diphenylaniline often involves palladium-catalyzed cross-coupling reactions such as the Heck reaction. For example, a compound with the (diphenylamino)phenylethenyl group was obtained regioselectively by the Heck reaction, highlighting the effectiveness of this method in constructing complex organic frameworks (Chmovzh & Rakitin, 2022).

Molecular Structure Analysis

The molecular structure of compounds in this class is characterized using various spectroscopic techniques, including high-resolution mass spectrometry, NMR (1H, 13C, NOESY), IR, and UV spectroscopy. These methods provide detailed information about the molecular framework, electronic configuration, and the spatial arrangement of atoms within the molecule.

Chemical Reactions and Properties

Compounds similar to 4-(2,2-diphenylethenyl)-N,N-diphenylaniline participate in a variety of chemical reactions, demonstrating their reactive potential. For instance, electropolymerization processes involving diphenylamine derivatives lead to the formation of polymers with unique electrochemical properties, indicating their utility in creating advanced materials (Guay & Dao, 1989).

Physical Properties Analysis

The physical properties, such as thermal stability and melting points, are significant for the application of these compounds in materials science. Diphenylanthrazolines, for example, are noted for their high thermal stability and robustness, which are essential attributes for materials used in high-temperature environments (Liu et al., 2009).

Chemical Properties Analysis

The chemical properties, including optical and electronic behaviors, are crucial for the application of these compounds in optoelectronics and photonics. The introduction of N-phenyl substituents to 4-aminostilbenes, for instance, significantly enhances their fluorescence efficiency due to more planar ground-state geometry, demonstrating the impact of structural modifications on the electronic properties of these compounds (Yang, Chiou, & Liau, 2002).

Scientific Research Applications

Electronic and Photonic Applications

  • Synthesis for Electronic Properties : The compound's derivatives have been synthesized to investigate their electronic properties. For instance, the creation of chromophores containing the (diphenylamino)phenylethenyl group has been explored for designing materials with valuable electronic characteristics, showing potential in electronic applications due to their regioselective synthesis and structural properties (Chmovzh & Rakitin, 2022).

  • Electroluminescent Materials : Researchers synthesized new asymmetric light-emitting organic compounds incorporating diphenylamine or triphenylamine side groups, aiming at electroluminescent applications. These compounds demonstrated high thermal stability and showed potential for use in organic light-emitting diodes (OLEDs) due to their photoluminescence and electroluminescent properties (Kim et al., 2009).

  • Two-Photon Absorption : A study on the synthesis and optical properties of compounds based on the p-dimesitylborylphenylethynylaniline core highlighted their potential in two-photon excited fluorescence (TPEF), with applications ranging from optical limiting to photodynamic therapy. These materials showed large two-photon absorption cross-sections, making them attractive for TPEF applications (Collings et al., 2009).

Material Science and Sensing Applications

  • Aggregation-Induced Emission : The study of fluorenyl probes incorporating diphenylamino groups revealed their efficient two-photon absorption and potential for biological imaging, demonstrating aggregation-induced emission characteristics. These probes offer promising applications in bioimaging and photonic materials due to their high fluorescence quantum yields and photostability (Belfield et al., 2011).

  • Photonic Materials : The construction of functional macromolecules with well-defined structures through the three-component polycoupling of alkynes, aldehydes, and amines offers a route to new conjugated polymers with potential applications in photonic materials. These polymers exhibit high thermal stability and solubility, with characteristics beneficial for light-emitting devices and chemical sensors (Chan et al., 2013).

Safety And Hazards

For safety and hazards information, it’s best to refer to the Safety Data Sheet (SDS) provided by the manufacturer .

properties

IUPAC Name

4-(2,2-diphenylethenyl)-N,N-diphenylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H25N/c1-5-13-27(14-6-1)32(28-15-7-2-8-16-28)25-26-21-23-31(24-22-26)33(29-17-9-3-10-18-29)30-19-11-4-12-20-30/h1-25H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIZIGUQDQIALBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=CC2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H25N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20397500
Record name 4-(2,2-Diphenylethenyl)-N,N-diphenylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20397500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

423.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,2-diphenylethenyl)-N,N-diphenylaniline

CAS RN

89114-90-9
Record name 4-(2,2-Diphenylethenyl)-N,N-diphenylbenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89114-90-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2,2-Diphenylethenyl)-N,N-di-phenylbenzenamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089114909
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(2,2-Diphenylethenyl)-N,N-diphenylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20397500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2,2-diphenylethenyl)-N,N-di-phenylbenzenamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.101.996
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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